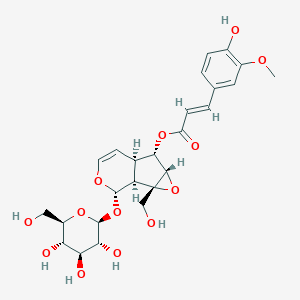

6-O-trans-Feruloylcatalpol

Description

Contextualization within Natural Products Research

Picroside III is a notable compound within the expansive field of natural products research. This area of scientific inquiry focuses on the isolation, identification, and characterization of chemical substances derived from natural sources such as plants, animals, and microorganisms. Natural products are a rich source of novel chemical structures with diverse biological activities, making them invaluable for the development of new therapeutic agents. mdpi.com Picroside III, an iridoid glycoside, is a prime example of a plant-derived compound that has garnered significant attention for its potential pharmacological applications. abmole.commedchemexpress.com Research into compounds like Picroside III contributes to a deeper understanding of plant biochemistry and provides leads for drug discovery. mdpi.com

Significance as a Bioactive Iridoid Glycoside

Iridoid glycosides are a class of monoterpenoids characterized by a specific cyclopentanopyran skeleton. They are known for a wide array of biological activities. Picroside III is recognized as a significant bioactive member of this family. abmole.commedchemexpress.com Its bioactivity has been the subject of numerous studies, which have explored its potential in various biological contexts. For instance, research has investigated its role in cellular processes and its potential therapeutic effects. nih.govnih.gov The structural characteristics of Picroside III, like other iridoid glycosides, are key to its biological functions. abmole.com

Traditional Medicinal Plant Sources of Picroside III

Picroside III is primarily isolated from a select group of traditional medicinal plants. abmole.commedchemexpress.com These plants have a long history of use in traditional medicine systems, and modern scientific investigation has sought to identify the active chemical constituents responsible for their therapeutic effects.

Picrorhiza scrophulariiflora, a member of the Scrophulariaceae family, is a well-documented source of Picroside III. abmole.commedchemexpress.cominnovareacademics.in This plant is native to the Himalayan regions of China, Nepal, and Tibet. innovareacademics.in It is a small perennial herb traditionally used for various ailments. innovareacademics.in Scientific analyses have confirmed the presence of several iridoid glycosides in P. scrophulariiflora, with Picroside III being a notable component alongside Picroside I and Picroside II. biocrick.comnih.gov Studies have focused on extracting and purifying these compounds to evaluate their biological activities. biocrick.comchemfaces.com For example, research has explored the potential of Picroside III from this plant in ameliorating experimental colitis by protecting intestinal barrier integrity. nih.govnih.gov

Picrorhiza kurroa, another species in the Scrophulariaceae family, is also a source of picrosides. innovareacademics.inacs.org This plant is found in the northwestern Himalayan region and has been used in traditional Indian medicine. acs.org While Picroside I and Picroside II are the most well-known iridoid glycosides in P. kurroa, some studies have also identified Picroside III in this species. innovareacademics.inacs.orgnih.gov The medicinal properties of P. kurroa are largely attributed to its iridoid glycoside content. plos.orgresearchgate.net

Recent research has identified Adina rubella Hance as another natural source of Picroside III. mdpi.comnih.gov In a study screening numerous plant extracts, the stem of Adina rubella Hance was found to contain Picroside III as a major active compound. nih.govdntb.gov.ua This research highlighted the potential of Picroside III as a differentiation-inducing agent in acute myeloid leukemia (AML) cells. mdpi.comnih.gov The study demonstrated that Picroside III from this plant source could induce phenotypic differentiation and possessed antileukemic properties in U937 cells. mdpi.com

Interactive Data Tables

Table 1: Key Research Findings for Picroside III

| Research Area | Finding | Cell/Animal Model | Source Plant | Citation |

| Colitis | Attenuated DSS-induced colitis by promoting colonic mucosal wound healing and protecting epithelial barrier function. | Caco-2 cells and DSS-induced colitis in mice | Picrorhiza scrophulariiflora | nih.govnih.gov |

| Acute Myeloid Leukemia (AML) | Induced differentiation and demonstrated antileukemic activity. | U937, HL-60, and THP-1 AML cell lines | Adina rubella Hance | mdpi.comnih.gov |

| Intestinal Inflammation | Mitigated intestinal damage and inflammation, and modulated gut microbiota. | DSS-induced colitis in mice | Picrorhiza scrophulariiflora | nih.gov |

Table 2: Plant Sources of Picroside III and Related Compounds

| Plant Species | Family | Traditional Use Location | Key Iridoid Glycosides | Citation |

| Picrorhiza scrophulariiflora | Scrophulariaceae | China, Nepal, Tibet | Picroside I, Picroside II, Picroside III | abmole.commedchemexpress.cominnovareacademics.in |

| Picrorhiza kurroa | Scrophulariaceae | Northwestern Himalayas (India) | Picroside I, Picroside II, Pikuroside, 6-feruloyl catalpol | innovareacademics.inacs.orgnih.gov |

| Adina rubella Hance | Rubiaceae | Not specified in search results | Picroside III | mdpi.comnih.gov |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

[(1S,2S,4S,5S,6R,10S)-2-(hydroxymethyl)-10-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,9-dioxatricyclo[4.4.0.02,4]dec-7-en-5-yl] (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H30O13/c1-33-14-8-11(2-4-13(14)28)3-5-16(29)36-21-12-6-7-34-23(17(12)25(10-27)22(21)38-25)37-24-20(32)19(31)18(30)15(9-26)35-24/h2-8,12,15,17-24,26-28,30-32H,9-10H2,1H3/b5-3+/t12-,15-,17-,18-,19+,20-,21+,22+,23+,24+,25-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMSKZOXJAHOIER-GGKKSNITSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C=CC(=O)OC2C3C=COC(C3C4(C2O4)CO)OC5C(C(C(C(O5)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1)/C=C/C(=O)O[C@H]2[C@@H]3C=CO[C@H]([C@@H]3[C@@]4([C@H]2O4)CO)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H30O13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001346770 | |

| Record name | 6-O-trans-Feruloylcatalpol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001346770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

538.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

770721-33-0 | |

| Record name | 6-O-trans-Feruloylcatalpol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001346770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Isolation, Purification, and Advanced Analytical Characterization Methodologies

Extraction and Isolation Techniques

The effective separation of Picroside III from its natural source involves a series of advanced chromatographic and extraction methods. These techniques are designed to handle the complexities of plant matrices and the structural similarities between related compounds.

High-Speed Counter-Current Chromatography (CCC) Applications

High-Speed Counter-Current Chromatography (CCC) is a liquid-liquid partition chromatography technique that has proven highly effective for the isolation of picrosides, including Picroside III, from crude extracts of Picrorhiza scrophulariiflora. biocrick.comresearchgate.netnih.gov This method avoids the use of solid stationary phases, thus preventing irreversible adsorption of the sample and ensuring complete recovery. biocrick.comresearchgate.netnih.gov

A biphasic liquid system composed of ethyl acetate (B1210297)/n-butanol/water/formic acid (4:1:5:0.005, v/v/v/v) has been utilized for the separation of Picroside I, II, and III. nih.gov The combination of different CCC approaches allows for the efficient separation of a range of compounds from the same crude extract. biocrick.comresearchgate.netnih.gov

The Elution-Extrusion (EE) mode of CCC, officially termed Elution-Extrusion Counter-Current Chromatography (EECCC), leverages the liquid nature of the stationary phase to its full potential. biocrick.comresearchgate.netnih.govnih.gov This approach facilitates complete sample recovery and broadens the range of solute hydrophobicity that can be analyzed. biocrick.comresearchgate.netnih.gov EECCC is a three-stage process involving classical elution, sweeping elution, and finally, extrusion of the stationary phase, which allows for a high-resolution chromatogram covering a wide polarity range to be obtained rapidly. nih.gov This technique is particularly advantageous for the full recovery of all injected metabolites from a crude extract. researchgate.net

The Cycling-Elution (CE) approach in CCC is instrumental in separating compounds with very similar partition coefficients (K values). biocrick.comresearchgate.netnih.gov Picroside I and Picroside III, for instance, have extremely similar K values (K₁/K₂ ≈ 1.2), making their separation by conventional elution challenging. researchgate.netnih.gov In such cases, CECCC demonstrates superior separation capability. By recycling the eluent containing the target compounds back through the column, baseline separation of Picroside I and Picroside III can be achieved. researchgate.netnih.gov For example, a baseline separation was successfully performed in the sixth cycle using an ethyl acetate/water (1:1, v/v) biphasic liquid system. researchgate.netnih.gov

Elution-Extrusion (EE) Approach

Pipette Tip Solid-Phase Extraction (PT-SPE) for Bioactive Compounds

Pipette Tip Solid-Phase Extraction (PT-SPE) has emerged as a rapid and cost-effective microtechnique for the extraction and purification of bioactive compounds like Picroside III from crude herbal extracts. biocrick.comchemfaces.comnih.gov This method utilizes a pipette tip packed with a sorbent, such as C18, to extract and purify compounds from complex mixtures. biocrick.comchemfaces.comnih.gov

Compared to conventional Solid-Phase Extraction (SPE), PT-SPE offers several advantages:

Speed: The entire process, including extraction and subsequent analysis, can be completed in a short timeframe. For instance, analysis of crude extracts from P. scrophulariiflora was achieved within 10 minutes (2 minutes for PT-SPE and 8 minutes for UPLC). biocrick.comchemfaces.com

Accessibility and Cost-Effectiveness: It requires minimal and readily available tools (pipette tip and tube), eliminating the need for expensive SPE setups and saving significant amounts of sorbent and solvents. biocrick.comchemfaces.comnih.gov

Efficiency: The technique has been successfully applied to analyze crude extracts from P. scrophulariiflora samples using just 3.5 mL of solvents and 2 mg of C18 sorbent per sample. biocrick.comchemfaces.com

The eluate from PT-SPE is typically analyzed by advanced techniques like Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), providing a validated and excellent method for herbal medicine analysis. biocrick.comchemfaces.comnih.gov

| Parameter | Value | Reference |

|---|---|---|

| Total Analysis Time | ~10 minutes | biocrick.comchemfaces.com |

| PT-SPE Time | 2 minutes | biocrick.comchemfaces.com |

| UPLC Analysis Time | 8 minutes | biocrick.comchemfaces.com |

| Solvent Volume per Sample | 3.5 mL | biocrick.comchemfaces.com |

| Sorbent Amount per Sample | 2 mg of C18 | biocrick.comchemfaces.com |

Preparative Reversed-Phase High-Pressure Liquid Chromatography (Prep-RP-HPLC) for Picrosides

Preparative Reversed-Phase High-Pressure Liquid Chromatography (Prep-RP-HPLC) is a powerful technique for isolating and purifying picrosides from plant extracts. researchgate.netjuit.ac.in This method is often coupled with detectors like a Photodiode Array (PDA) and Evaporative Light Scattering (ELSD) to monitor the separation process. researchgate.netjuit.ac.in

An optimized binary gradient method using water and acetonitrile (B52724) as the mobile phase on a C18 column can effectively separate picrosides. researchgate.netjuit.ac.in For instance, a method developed for Picrorhiza kurroa utilized a Water Spherisorb S10 ODS2 column with a flow rate of 20 mL/min. juit.ac.in The gradient conditions were as follows:

0-15 min: 15% acetonitrile

15-17 min: Gradient from 15% to 22% acetonitrile

17-30 min: Hold at 22% acetonitrile

30-35 min: Gradient from 22% to 15% acetonitrile

35-40 min: Hold at 15% to equilibrate the column juit.ac.in

This method successfully yielded highly pure fractions of Picroside-I (98.6%) and Picroside-II (99.7%) from a crude extract. juit.ac.in The structures of the isolated compounds are then confirmed using techniques such as UV spectroscopy, ¹H-NMR, and direct infusion ESI-Q-TOF-MS/MS. juit.ac.in

Optimization Strategies for Extraction Efficiency

Optimizing extraction parameters is crucial for maximizing the yield of Picroside III. Response Surface Methodology (RSM) is a statistical approach used to investigate the effects of multiple independent variables on an extraction process. juit.ac.in

For the extraction of picrosides from Picrorhiza kurroa, a Central Composite Design (CCD) was used to study the effects of:

Methanol (B129727) concentration

Solid-to-liquid ratio

Incubation time

Temperature juit.ac.in

The study found that the extraction yield of picrosides significantly increased as the temperature was raised from 0°C to 45°C, with a decline at higher temperatures. juit.ac.in Similarly, the yield increased with an increasing liquid-to-solid ratio up to 1:110. juit.ac.in Interestingly, the optimal conditions determined by the RSM model for maximizing the extraction of Picroside I and Picroside II were found to be using distilled water (0% methanol) as the solvent, a solid-to-liquid ratio of 1:120 g/mL, an incubation time of 30 minutes, and a temperature of 30°C. juit.ac.in This highlights that water can be an effective, economical, and environmentally friendly solvent for picroside extraction. juit.ac.in

Another study on extraction techniques for picrosides from Picrorhiza kurroa compared soxhlet, reflux, microwave-assisted, and sonication-assisted extraction methods. globaljournals.org Sonication-assisted extraction with methanol for 36 minutes was found to be the most efficient method, yielding the highest extract percentage and picroside content. globaljournals.org

| Method | Parameter | Optimal Condition | Reference |

|---|---|---|---|

| Response Surface Methodology (RSM) | Solvent | Distilled Water (0% Methanol) | juit.ac.in |

| Solid-to-Liquid Ratio | 1:120 g/mL | juit.ac.in | |

| Incubation Time | 30 minutes | juit.ac.in | |

| Temperature | 30 °C | juit.ac.in | |

| Sonication-Assisted Extraction | Solvent | Methanol | globaljournals.org |

| Extraction Time | 36 minutes | globaljournals.org |

Quantitative Determination and Bioanalytical Methodologies

UPLC-MS/MS has emerged as a powerful tool for the rapid and sensitive determination of Picroside III in biological samples. This technique utilizes columns with smaller particle sizes (typically < 2 µm), leading to higher resolution, improved peak shapes, and shorter run times compared to conventional HPLC.

Several studies have reported the development and validation of UPLC-MS/MS methods for the simultaneous quantification of Picroside III and other iridoid glycosides in rat plasma. For instance, one method employed an ACQUITY UPLC® BEH Amide Column (2.1 × 100 mm, 1.7 µm) with a mobile phase consisting of 0.1% formic acid in water and 0.1% formic acid in acetonitrile. mdpi.comresearchgate.netmdpi.comnih.gov The flow rate was maintained at 0.4 mL/min. researchgate.netmdpi.comnih.gov Detection was achieved using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode with negative ion electrospray ionization. researchgate.netmdpi.comnih.gov Another study utilized a UPLC BEH C18 column (2.1 mm × 50 mm, 1.7 μm) with a mobile phase of acetonitrile and 0.1% formic acid under gradient elution. eurekaselect.com

The MRM transition for Picroside III in one study was m/z 537.3→174.8 in negative ion mode. eurekaselect.com This specific transition ensures high selectivity for the detection of Picroside III in a complex biological matrix. The use of an internal standard, such as Paeoniflorin, is common to ensure accuracy and precision. researchgate.net Sample preparation often involves a simple and efficient protein precipitation step with acetonitrile. researchgate.net

A summary of the UPLC-MS/MS method parameters for the determination of Picroside III is presented in the table below.

| Parameter | Details |

| Chromatographic Column | ACQUITY UPLC® BEH Amide Column (2.1 × 100 mm, 1.7 µm) mdpi.comresearchgate.netmdpi.comnih.gov |

| UPLC BEH C18 column (2.1 mm × 50 mm, 1.7 μm) eurekaselect.com | |

| Mobile Phase | 0.1% formic acid in water and 0.1% formic acid in acetonitrile researchgate.netmdpi.comnih.gov |

| Acetonitrile and 0.1% formic acid (gradient elution) eurekaselect.com | |

| Flow Rate | 0.4 mL/min researchgate.netmdpi.comnih.goveurekaselect.com |

| Column Temperature | 40 °C researchgate.netmdpi.comnih.gov |

| Ionization Mode | Electrospray Ionization (ESI), Negative Mode researchgate.netmdpi.comnih.goveurekaselect.com |

| Detection Mode | Multiple Reaction Monitoring (MRM) researchgate.netmdpi.comnih.goveurekaselect.com |

| MRM Transition | m/z 537.3→174.8 eurekaselect.com |

| Internal Standard | Paeoniflorin researchgate.net |

HPLC-ESI-MS/MS is another widely used and validated technique for the quantification of Picroside III in biological samples. While UPLC offers faster analysis, HPLC methods are robust and readily available in many laboratories.

A sensitive and selective HPLC-ESI-MS/MS method was developed for the simultaneous determination of Picroside I, II, and III in rat plasma and tissue homogenates. nih.gov This method utilized a Hypersil GOLD AQ C18 column with a gradient elution program. The mobile phase consisted of 2mM ammonium (B1175870) acetate and acetonitrile. nih.gov Detection was performed using a triple quadrupole tandem mass spectrometer operating in the negative ionization MRM mode. nih.gov Sample preparation for plasma and tissue samples was effectively achieved through a one-step protein precipitation. nih.gov

The selection of negative ionization mode is often preferred for iridoid glycosides like Picroside III as it provides better stability and response. researchgate.net The combination of HPLC's separation capability with the high selectivity and sensitivity of tandem mass spectrometry allows for accurate quantification even at low concentrations in complex biological matrices.

The key parameters of a reported HPLC-ESI-MS/MS method for Picroside III are summarized below.

| Parameter | Details |

| Chromatographic Column | Hypersil GOLD AQ C18 nih.gov |

| Mobile Phase | 2mM ammonium acetate and acetonitrile (gradient elution) nih.gov |

| Ionization Mode | Electro-Spray Ionization (ESI), Negative Mode nih.gov |

| Detection Mode | Multiple Reaction Monitoring (MRM) nih.gov |

| Sample Preparation | One-step protein precipitation nih.gov |

The validation of bioanalytical methods is essential to ensure their reliability and reproducibility for the intended application. The validation of UPLC-MS/MS and HPLC-ESI-MS/MS methods for Picroside III quantification in biological matrices like rat plasma is performed according to established guidelines. Key validation parameters include linearity, lower limit of quantification (LLOQ), precision, accuracy, recovery, and stability.

For a UPLC-MS/MS method, the calibration curve for Picroside III in rat plasma demonstrated good linearity over a specific concentration range, with a correlation coefficient (r) greater than 0.99. researchgate.netnih.gov The lower limit of quantification (LLOQ) for Picroside III was established at 5.040 ng/mL. researchgate.netmdpi.comnih.gov The intra-day and inter-day precision were found to be less than 15%, and the accuracy was within acceptable limits. researchgate.netmdpi.comnih.goveurekaselect.com The extraction recovery of Picroside III from plasma was between 76.43% and 83.84%, and the matrix effect ranged from 95.77% to 101.8%. nih.gov

Similarly, a validated HPLC-ESI-MS/MS method for Picroside III in rat plasma and tissue homogenate showed good linearity over the concentration range of 0.5-500 ng/mL, with an LLOQ of 0.5 ng/mL. nih.gov The intra- and inter-day accuracy and precision were within ±10%. nih.gov The extraction recoveries were greater than 70%, and the relative matrix effect was between 80.4% and 107.4% in all tested biological samples. nih.gov Stability assessments demonstrated that Picroside III was stable in the matrix for at least 24 hours at room temperature and for 21 days when frozen, and could withstand three freeze-thaw cycles without significant degradation. nih.gov

Detailed validation data for Picroside III from a UPLC-MS/MS study in rat plasma is provided in the table below.

| Validation Parameter | Result |

| Linearity Range (ng/mL) | 5.040–560.0 nih.gov |

| Correlation Coefficient (r) | > 0.9911 researchgate.netnih.gov |

| Lower Limit of Quantification (LLOQ) (ng/mL) | 5.040 researchgate.netmdpi.comnih.gov |

| Intra-day Precision (RSD%) | < 15% researchgate.netmdpi.comnih.goveurekaselect.com |

| Inter-day Precision (RSD%) | < 13% eurekaselect.com |

| Accuracy | 89.4% to 111.1% eurekaselect.com |

| Extraction Recovery | 76.43% - 83.84% nih.gov |

| Matrix Effect | 95.77% - 101.8% nih.gov |

The following table summarizes the validation data for an HPLC-ESI-MS/MS method for Picroside III in rat plasma and tissue homogenate. nih.gov

| Validation Parameter | Result |

| Linearity Range (ng/mL) | 0.5 - 500 nih.gov |

| Lower Limit of Quantification (LLOQ) (ng/mL) | 0.5 nih.gov |

| Intra-day and Inter-day Precision | within ±10% nih.gov |

| Intra-day and Inter-day Accuracy | within ±10% nih.gov |

| Extraction Recovery | > 70% nih.gov |

| Relative Matrix Effect | 80.4% - 107.4% nih.gov |

| Stability | Stable for 24h at room temp, 21 days frozen, 3 freeze-thaw cycles nih.gov |

Pharmacological Activities and Therapeutic Modalities Research

Gastrointestinal System Modulation

Research into the effects of Picroside III on the gastrointestinal system has primarily focused on its anti-inflammatory properties in the context of colitis.

Anti-inflammatory Effects in Colitis Models

Picroside III has demonstrated significant anti-inflammatory effects in experimental models of colitis, a condition characterized by inflammation of the colon.

A crucial aspect of Picroside III's therapeutic potential in colitis is its ability to restore the integrity of the intestinal epithelial barrier. nih.gov A compromised barrier allows for the translocation of harmful substances from the gut lumen into the bloodstream, exacerbating inflammation. Research has shown that Picroside III can promote the healing of the colonic mucosa and enhance the recovery of the epithelial barrier function. nih.govnih.gov This restorative effect is linked to the activation of AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis and barrier function. nih.govnih.gov In vitro studies using Caco-2 cells, a human colon epithelial cell line, have further supported these findings, demonstrating that Picroside III can decrease the permeability of the cell monolayer. nih.gov

The integrity of the intestinal epithelial barrier is maintained by complex protein structures known as tight junctions. Picroside III has been found to modulate the expression of several key tight junction proteins. In DSS-induced colitis models, Picroside III treatment increased the expression of Zonula occludens-1 (ZO-1), claudin-3, and occludin, while decreasing the expression of claudin-2. nih.gov These changes in protein expression contribute to the tightening of the epithelial barrier. Similar effects on tight junction protein expression were observed in TNF-α-treated Caco-2 cells, where Picroside III upregulated ZO-1, claudin-3, and occludin, and downregulated claudin-2. nih.gov The regulation of these proteins appears to be at least partially dependent on the activation of AMPK. nih.govresearchgate.net

Table 1: Effects of Picroside III on Tight Junction Protein Expression

| Protein | Effect of Picroside III in Colitis Models |

| ZO-1 | Increased Expression nih.gov |

| Claudin-3 | Increased Expression nih.gov |

| Occludin | Increased Expression nih.gov |

| Claudin-2 | Decreased Expression nih.gov |

Restoration of Intestinal Epithelial Barrier Function

Gut Microbiota Modulation in Colitis

Beyond its direct effects on the intestinal epithelium, Picroside III has also been shown to influence the composition of the gut microbiota in the context of colitis. nih.gov Dysbiosis, an imbalance in the gut microbial community, is a hallmark of inflammatory bowel disease. Studies have demonstrated that pretreatment with Picroside III can rectify microbial dysbiosis in mice with DSS-induced colitis. nih.gov Specifically, Picroside III was found to increase the abundance of beneficial bacteria such as Lactobacillus murinus and Lactobacillus gasseri. nih.gov This modulation of the gut microbiota is considered another key mechanism through which Picroside III exerts its therapeutic effects in colitis. nih.gov

Hepatic System Protection and Metabolic Regulation

In addition to its effects on the gastrointestinal tract, Picroside III and related compounds have been investigated for their hepatoprotective and metabolic regulatory properties.

Traditionally, extracts containing picrosides have been used in Ayurvedic medicine for liver ailments. caringsunshine.comcaringsunshine.com Preclinical studies have shown that picrosides can protect liver cells from damage induced by various toxins. caringsunshine.com The proposed mechanisms for this hepatoprotective activity include antioxidant effects and stabilization of cellular membranes. caringsunshine.comcaringsunshine.com

More recent research has begun to explore the role of picrosides in metabolic regulation. For instance, Picroside II, a related compound, has been shown to attenuate fatty acid accumulation in liver cells by reducing the uptake of free fatty acids and decreasing lipogenesis. e-cmh.org It also downregulates the expression of genes involved in gluconeogenesis. e-cmh.org Some studies suggest that picrosides may improve insulin (B600854) resistance and metabolic abnormalities by reducing lipid synthesis in fat cells and mitigating adipose tissue inflammation. imrpress.com However, the precise molecular mechanisms governing the effects of Picroside III on hepatic metabolism are still under investigation.

Table 2: Investigated Pharmacological Activities of Picroside III

| System | Activity | Key Findings |

| Gastrointestinal | Anti-inflammatory in Colitis | Mitigates DSS-induced colitis, restores intestinal barrier function, regulates tight junction proteins. nih.govnih.gov |

| Gastrointestinal | Gut Microbiota Modulation | Increases abundance of beneficial Lactobacillus species in colitis models. nih.gov |

| Hepatic | Hepatoprotection | Preclinical evidence suggests protection against toxin-induced liver damage. caringsunshine.com |

| Metabolic | Regulation | Related picrosides show potential in reducing hepatic fat accumulation and improving metabolic parameters. e-cmh.orgimrpress.com |

Hepatoprotective Efficacy Against Chemically Induced Injuries

Picroside III has demonstrated notable protective effects on the liver in various experimental models of chemically induced injury. Research has shown that related compounds, such as Picroside II, offer protection against liver damage caused by substances like carbon tetrachloride (CCl4), D-galactosamine (D-GalN), and acetaminophen (B1664979). nih.govresearchgate.net The protective action of these picrosides is significant, with studies indicating their ability to be more potent than some conventional liver-protective drugs. researchgate.net

The hepatoprotective effects are not limited to a single mechanism. For instance, Picroliv, a standardized extract containing picrosides, has shown efficacy comparable to silymarin (B1681676) in rodent models of liver damage induced by galactosamine, paracetamol, and thioacetamide. nih.gov It has also demonstrated choleretic and anti-cholestatic effects in various animal models. nih.gov Furthermore, picrosides have been found to reverse biochemical alterations induced by a range of hepatotoxic agents including aflatoxin B1, oxytetracycline, and ethanol. phcog.com

In studies using D-galactosamine/lipopolysaccharide (D-GalN/LPS) to induce liver injury in mice, a methanol (B129727) extract of Picrorhiza kurroa, a natural source of picrosides, showed significant hepatoprotective effects. jst.go.jpresearchgate.net Specifically, Picroside II, a closely related compound, exhibited active hepatoprotective effects in this model. jst.go.jpresearchgate.net

| Inducing Agent | Model | Observed Effect of Picrosides | Reference |

| Carbon Tetrachloride (CCl4) | Rodent models | Protection against liver damage | nih.govresearchgate.net |

| D-galactosamine (D-GalN) | Rodent models | Protection against liver damage | nih.govresearchgate.net |

| Acetaminophen | Rodent models | Protection against liver damage | nih.govresearchgate.net |

| Thioacetamide | Rodent models | Reversal of biochemical changes | nih.gov |

| Aflatoxin B1 | In vivo | Reversal of biochemical changes | phcog.com |

| D-GalN/LPS | Mice | Hepatoprotective effects | jst.go.jpresearchgate.net |

Modulation of Hepatic Oxidative Stress Pathways

A key mechanism underlying the hepatoprotective effects of picrosides is their ability to modulate oxidative stress pathways in the liver. Excessive production of reactive oxygen species (ROS) is a major contributor to liver injury. nih.gov Studies on Picroside II have shown that it can mitigate oxidative stress, which is a significant factor in conditions like non-alcoholic fatty liver disease (NAFLD). researchgate.net

In cellular models of NAFLD, treatment with Picroside II led to a reduction in ROS levels and an increase in the body's antioxidant capacity. nih.govresearchgate.net This was further supported by findings that Picroside II treatment increased the expression of antioxidant enzymes. researchgate.net The compound appears to exert its effects in part through the activation of the AMPK-Nrf2 signaling pathway, which plays a crucial role in cellular defense against oxidative stress. researchgate.net By activating this pathway, Picroside II helps to reduce ROS accumulation and ameliorate hepatic oxidative stress both in vivo and in vitro. researchgate.net

Impact on Mitochondrial Homeostasis in Hepatocytes

Mitochondrial dysfunction is a critical factor in the progression of various liver diseases, including drug-induced liver injury and NAFLD. nih.govencyclopedia.pub Picrosides have been shown to positively impact mitochondrial homeostasis in hepatocytes. For instance, Picroside II can protect the normal structure of the mitochondrial membrane and enhance the activity of mitochondrial ATPase, thereby helping to maintain the energy balance of the liver. researchgate.net

In the context of NAFLD, mitochondrial dysfunction contributes to the accumulation of lipids and the progression to more severe liver damage. nih.gov Research indicates that Picroside II can improve mitochondrial function in hepatocytes exposed to excess fatty acids. researchgate.net Specifically, it has been observed to attenuate the loss of mitochondrial membrane potential and reduce ATP depletion in cellular models. researchgate.net However, it is important to note that the timing of administration may be crucial, as some studies on Picroside II suggest that while pre-administration can be protective, its administration after the onset of injury might exacerbate mitochondrial oxidative stress and subsequent liver damage. nih.gov

Regulation of Lipid Metabolism in Hepatic Cells

Picroside III and its related compounds play a significant role in regulating lipid metabolism within hepatic cells, a key factor in the development and progression of NAFLD. redalyc.org The accumulation of free fatty acids in hepatocytes is a primary characteristic of this condition. nih.gov

Studies have demonstrated that Picroside II can effectively reduce the accumulation of lipids in liver cells. e-cmh.orgnih.gov It achieves this by modulating several key aspects of lipid metabolism. Firstly, it attenuates the uptake of free fatty acids by downregulating the expression of fatty acid transport proteins. e-cmh.orgnih.gov Secondly, it inhibits lipogenesis, the process of synthesizing new fatty acids, by reducing the expression of critical regulatory proteins such as sterol regulatory element-binding protein 1 (SREBP-1) and stearoyl-CoA desaturase (SCD). nih.gove-cmh.orgnih.gov This anti-lipogenic activity helps to prevent the excessive storage of triglycerides in the liver. e-cmh.org

Furthermore, Picroside II has been shown to reduce the expression of genes involved in gluconeogenesis, the production of glucose in the liver, which is often dysregulated in metabolic disorders like NAFLD. e-cmh.orgnih.gov

| Metabolic Process | Key Proteins/Genes Modulated by Picroside II | Effect | Reference |

| Fatty Acid Uptake | Fatty Acid Transport Protein 5 (FATP5) | Attenuated expression | e-cmh.orgnih.gov |

| Lipogenesis | Sterol Regulatory Element-Binding Protein 1 (SREBP-1) | Attenuated expression | nih.gove-cmh.orgnih.gov |

| Lipogenesis | Stearoyl-CoA Desaturase (SCD) | Attenuated expression | nih.gove-cmh.orgnih.gov |

| Gluconeogenesis | Forkhead Box Protein O1 (FOXO1) | Decreased expression | e-cmh.orgnih.gov |

| Gluconeogenesis | Phosphoenolpyruvate Carboxykinase (PEPCK) | Decreased expression | e-cmh.orgnih.gov |

Chronotherapeutic Considerations in Hepatic Injury Intervention

Recent research has brought to light the importance of timing in the therapeutic intervention of liver injury with picrosides. While pre-administration of Picroside II has been shown to be protective against acute liver injury induced by various toxins, the effect of its administration after the injury has occurred may be different. nih.gov

One study suggests that the physiological or pathological state of the liver at the time of intervention is a critical determinant of the outcome. nih.gov While Picroside II can prevent drug-induced acute hepatic injury by mitigating oxidative stress when given beforehand, its administration post-injury might paradoxically worsen the hepatic damage. nih.gov This highlights the complex nature of its pharmacological action and underscores the need for further investigation into the optimal timing and application of picrosides in a clinical context.

Anti-Oncogenic and Differentiation-Inducing Potentials

Antileukemic Activity in Acute Myeloid Leukemia (AML) Models

Acute Myeloid Leukemia (AML) is a cancer characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood. researchgate.netmdpi.com A promising therapeutic strategy for AML is differentiation therapy, which aims to induce cancer cells to mature into non-proliferating, functional cells. nih.gov

Recent studies have identified Picroside III as a potent agent with antileukemic and differentiation-inducing properties in AML models. researchgate.netmdpi.comnih.gov In a screening of numerous plant extracts, an extract from Adina rubella Hance stem, rich in Picroside III, was found to promote the differentiation of AML cells. researchgate.netmdpi.comnih.gov

Picroside III itself was shown to recapitulate these effects, inducing phenotypic differentiation in AML cell lines. researchgate.netmdpi.comnih.gov This differentiation-inducing effect is accompanied by strong antileukemic activities, including the inhibition of cell proliferation and the induction of cell death. researchgate.netmdpi.comnih.gov A critical aspect of its mechanism appears to be the enhancement of mitochondrial reactive oxygen species (mtROS) levels, which is linked to its ability to promote differentiation. researchgate.netmdpi.comnih.gov These findings position Picroside III as a promising candidate for the development of new differentiation-based treatment strategies for AML. researchgate.netmdpi.comnih.gov

| Cell Line | Effect of Picroside III | Mechanism | Reference |

| AML cell lines | Promotes phenotypic differentiation | Enhancement of mitochondrial ROS | researchgate.netmdpi.comnih.gov |

| AML cell lines | Inhibits cell proliferation | - | researchgate.netmdpi.comnih.gov |

| AML cell lines | Induces cell death | - | researchgate.netmdpi.comnih.gov |

Induction of Myeloid Cell Differentiation (U937 Cells)

Picroside III has been identified as a potent inducer of differentiation in human myeloid leukemia U937 cells. Research has shown that Picroside III can stimulate these cancer cells to mature into cells with characteristics of monocytes. This differentiation is a critical therapeutic strategy for acute myeloid leukemia (AML), which is characterized by a blockage in the maturation of myeloid cells.

In laboratory studies, treatment of U937 cells with Picroside III led to a significant upregulation of the cell surface marker CD11b, a key indicator of myeloid differentiation. Furthermore, a marked increase in the expression of CD14, a marker for the monocyte lineage, was observed, confirming the compound's ability to drive differentiation towards monocytes. Morphological changes consistent with differentiation, such as alterations in cell size and granularity as measured by forward scatter (FSC) and side scatter (SSC) in flow cytometry, were also documented. biocrick.com These findings highlight the potential of Picroside III as a differentiation-inducing agent in the context of AML. smolecule.complantchemmed.comphcog.com

Table 1: Effect of Picroside III on U937 Cell Differentiation Markers

| Marker | Change upon Picroside III Treatment | Significance |

|---|---|---|

| CD11b | Significantly upregulated | Indicates myeloid differentiation |

| CD14 | Markedly increased | Promotes differentiation into monocyte lineage |

| FSC/SSC | Altered profiles | Reflects morphological changes consistent with differentiation |

Data derived from flow cytometry analysis of U937 cells treated with Picroside III. biocrick.com

Inhibition of Cell Proliferation and Apoptosis Induction

Beyond its differentiation-inducing capabilities, Picroside III also exhibits direct antileukemic activity by inhibiting cell proliferation and inducing apoptosis (programmed cell death) in U937 cells. biocrick.com

Studies have demonstrated that Picroside III inhibits the proliferation of U937 cells in a dose-dependent manner. Cell viability assays, such as the MTS assay, have been used to quantify this effect, establishing an IC50 value (the concentration at which 50% of cell growth is inhibited) for the compound. biocrick.com

Furthermore, Picroside III has been shown to induce apoptosis in these cancer cells. This is evidenced by techniques like Annexin V/PI staining, which allows for the quantification of apoptotic and necrotic cells via flow cytometry. The induction of apoptosis is a crucial mechanism for eliminating cancerous cells. biocrick.com The dual action of inducing differentiation and promoting apoptosis makes Picroside III a compound of significant interest in cancer research. phcog.com

Table 2: Antiproliferative and Pro-apoptotic Effects of Picroside III on U937 Cells

| Activity | Method of Measurement | Observed Effect |

|---|---|---|

| Inhibition of Cell Proliferation | MTS Assay | Dose-dependent inhibition |

| Apoptosis Induction | Annexin V/PI Staining (Flow Cytometry) | Increased rate of apoptosis |

Summary of in vitro findings on the antileukemic properties of Picroside III. biocrick.com

Role of Mitochondrial Reactive Oxygen Species (mtROS) in Differentiation Processes

The mechanism by which Picroside III induces myeloid differentiation appears to be linked to the generation of mitochondrial reactive oxygen species (mtROS). ROS are chemically reactive molecules containing oxygen that, at high levels, can cause cellular damage, but at moderate levels, can act as signaling molecules in various cellular processes, including differentiation. biocrick.comphcog.com

Research has shown that treatment with Picroside III elevates the levels of mtROS in U937 cells. biocrick.com This increase in mtROS is considered a critical event that triggers the downstream signaling pathways leading to cell differentiation. The use of ROS scavengers has been shown to counteract the differentiation-inducing effects of certain plant extracts, underscoring the importance of ROS in this process. mdpi.com In the broader context of cell biology, mitochondrial ROS have been identified as key regulators in the differentiation of other cell types, such as adipocytes, by influencing the transcriptional machinery required for maturation. worldscientific.comibimapublishing.com The accumulation of mtROS induced by Picroside III is therefore a key mechanistic insight into its therapeutic potential in AML. biocrick.comphcog.com

Neuropharmacological Investigations

Neuroprotective Effects in Ischemic Injury Models

Picroside III has demonstrated neuroprotective properties in preclinical models of cerebral ischemic injury, such as those mimicking stroke. Ischemic events lead to a cascade of detrimental processes in the brain, including neuronal apoptosis and inflammation, ultimately causing neurological deficits.

Studies using rat models of middle cerebral artery occlusion/reperfusion (MCAO/R) have shown that Picroside III can ameliorate neurological dysfunction and reduce the volume of cerebral infarcts. jnjmedicalconnect.com The compound is believed to exert its neuroprotective effects by inhibiting neuronal apoptosis. researchgate.net This anti-apoptotic action is associated with the modulation of key signaling pathways involved in cell death. jnjmedicalconnect.com Furthermore, Picroside II, a closely related compound, has been shown to protect against cerebral ischemic injury by regulating the expression of proteins crucial for myelin sheath integrity and by inhibiting inflammatory pathways. chemfaces.comijbcp.com While these findings are promising, they highlight the need for further research to fully elucidate the specific mechanisms of Picroside III in neuroprotection.

Blood-Brain Barrier (BBB) Integrity Maintenance

The blood-brain barrier (BBB) is a critical interface that protects the central nervous system from harmful substances circulating in the blood. ijbcp.com Disruption of the BBB is a key pathological feature of ischemic stroke and other neurological disorders, leading to brain edema and further neuronal damage.

Pharmacokinetic studies in rats have investigated the ability of various picrosides to cross the BBB. One study reported that Picroside I and Picroside II were able to penetrate the BBB, which is consistent with their observed neuroprotective effects. However, a separate study investigating a mixture of six bioactive components from Picrorhiza rhizome found that only the compound androsin (B162213) was able to penetrate the BBB, while the tested picrosides were not. There is currently a lack of specific data on the ability of Picroside III to cross the blood-brain barrier. Picroside II has been shown to protect the BBB in ischemic models, possibly by reducing oxidative stress. Research on Picroside III's direct effects on BBB components, such as microvascular endothelial cells and tight junction proteins, is necessary to confirm its role in maintaining BBB integrity.

Cognitive Function Modulation and Memory Enhancement

While there is interest in the potential of natural compounds to enhance cognitive function and memory, research specifically investigating the effects of Picroside III in this area is limited. biocrick.comphcog.com Some commercial suppliers make general claims about the role of picrosides in addressing learning and memory deficits. biocrick.complantchemmed.com

Renal System Protection

Scientific investigation into the direct effects of Picroside III on the renal system is limited. However, extensive research on its structural analog, Picroside II, and extracts of Picrorhiza species offers a foundational understanding of the potential nephroprotective mechanisms.

Attenuation of Renal Ischemia/Reperfusion (I/R) Injury

There is a notable lack of direct studies investigating the role of Picroside III in renal ischemia/reperfusion (I/R) injury. Research has predominantly focused on Picroside II, which has demonstrated significant protective effects. In rat models of renal I/R, treatment with Picroside II was found to improve renal function and markedly reduce tissue damage. nih.govspandidos-publications.com Studies show that Picroside II can attenuate the severe acute tubular necrosis that results from I/R injury. spandidos-publications.com The protective mechanisms are linked to the inhibition of apoptosis and inflammation. spandidos-publications.comspandidos-publications.com Specifically, Picroside II has been shown to suppress the Toll-like receptor 4 (TLR4)/nuclear factor-kappa B (NF-κB) signaling pathway, which is a key inflammatory cascade in I/R injury. qascf.comnih.govscispace.com

Reduction of Renal Inflammation and Fibrosis

The anti-inflammatory properties of Picroside III suggest a potential role in mitigating renal inflammation and subsequent fibrosis, a common pathway for chronic kidney disease. While direct evidence for Picroside III is scarce, studies on Picroside II show that it can protect the kidney against fibrosis by inhibiting long-term inflammation following ischemia/reperfusion injury. nih.govspandidos-publications.comtandfonline.com In models of diabetic nephropathy, Picroside II has been shown to lessen histological damage, including tubulointerstitial fibrosis and interstitial inflammation. qascf.com This effect is mediated, in part, by suppressing the TLR4/NF-κB inflammatory pathway. qascf.com Furthermore, recent research suggests Picroside II may alleviate renal fibrosis through the Yin Yang 1 (YY1)-dependent transcriptional inhibition of Transforming Growth Factor-beta 1 (TGF-β1), a potent pro-fibrotic factor. patsnap.com

Improvement of Renal Microcirculation Perfusion

Currently, there are no specific research findings available that detail the effects of Picroside III on the improvement of renal microcirculation perfusion. This area remains a critical gap in the understanding of its potential nephroprotective activities.

Modulation of Oxidative Stress in Renal Tissues

Oxidative stress is a key driver of damage in various kidney diseases. Extracts from Picrorhiza scrophulariiflora, which contain Picroside III, have been shown to attenuate oxidative stress in the diabetic kidney. bioscientifica.com These extracts significantly reduce the production of superoxide (B77818) and decrease markers of oxidative damage. bioscientifica.com

More specifically, studies on the related compound Picroside II demonstrate its capacity to modulate oxidative stress in renal tissues during I/R injury. nih.govscispace.comdovepress.com Research in rat models revealed that Picroside II administration significantly counters the reduction of superoxide dismutase (SOD) activity and mitigates the elevation of malondialdehyde (MDA) levels, a key indicator of lipid peroxidation. nih.govscispace.com These findings highlight the potent antioxidant capabilities that may be shared among picroside compounds.

Table 1: Summary of Research Findings on the Renal Protective Effects of Picroside II This table summarizes findings on Picroside II, as direct research on Picroside III is limited.

| Pharmacological Effect | Model System | Key Findings | Proposed Mechanism of Action | Citation |

|---|---|---|---|---|

| Attenuation of I/R Injury | Rat model of renal ischemia/reperfusion | Improved renal function; reduced tissue damage and acute tubular necrosis. | Inhibition of apoptosis; suppression of the TLR4/NF-κB signaling pathway. | spandidos-publications.comqascf.com |

| Reduction of Renal Fibrosis | Rat model of renal I/R; mouse model of diabetic nephropathy | Decreased tissue fibrosis and inflammation. | Inhibition of long-term inflammation; YY1-dependent inhibition of TGF-β1. | spandidos-publications.comtandfonline.compatsnap.com |

| Modulation of Oxidative Stress | Rat model of renal I/R | Reduced malondialdehyde (MDA) levels; inhibited the reduction of superoxide dismutase (SOD) activity. | Scavenging of reactive oxygen species; enhancement of endogenous antioxidant enzymes. | nih.govscispace.com |

Immunomodulatory and Anti-inflammatory Mechanisms Beyond Specific Organ Systems

General Anti-inflammatory Actions

Table 2: Summary of Research Findings on the Anti-inflammatory Actions of Picroside III

| Pharmacological Effect | Model System | Key Findings | Proposed Mechanism of Action | Citation |

|---|---|---|---|---|

| Anti-inflammatory (Colitis) | Mouse model of dextran (B179266) sulfate (B86663) sodium (DSS)-induced colitis | Mitigated disease activity index; alleviated intestinal damage and inflammation. | Inhibition of the PI3K-Akt signaling pathway. | researchgate.netresearchgate.net |

Cardioprotective Studies

Picroside III's potential role in protecting the heart from ischemia/reperfusion (I/R) injury is an area of growing interest, largely informed by studies on the closely related compound, Picroside II. Research has shown that Picroside II can alleviate myocardial I/R injury. whuhzzs.comnih.gov It has been found to have a protective effect on the myocardium against injury induced by I/R. nih.govspandidos-publications.comnih.gov

In experimental models, pretreatment with Picroside II significantly mitigated I/R-induced myocardial damage. nih.govspandidos-publications.com This was evidenced by a reduction in myocardial infarct size and a decrease in the activity of cardiac injury markers like creatine (B1669601) kinase (CK) and lactate (B86563) dehydrogenase (LDH). nih.govspandidos-publications.com Studies on isolated rat hearts subjected to global ischemia followed by reperfusion demonstrated that Picroside II offered a significant protective effect in a dose-dependent manner. nih.gov The compound was shown to improve cardiac function and reduce pathological changes in the ischemic myocardium. researchgate.net Furthermore, Picroside II has been observed to protect against myocardial I/R injury by inhibiting the inflammatory response. nih.govspandidos-publications.com It achieves this by suppressing specific signaling pathways involved in inflammation. whuhzzs.comnih.govspandidos-publications.com

The protective mechanisms also involve the upregulation of the phosphoinositide 3-kinase/Akt/endothelial NOS pathway, leading to increased nitric oxide production. nih.gov While these findings are primarily based on Picroside II, they suggest a promising avenue for investigating Picroside III's potential in cardioprotection against I/R injury.

The anti-apoptotic effects of picrosides in cardiomyocytes, particularly in the context of hypoxia/reoxygenation (H/R) injury, have been a subject of investigation, with studies on Picroside II providing significant insights. Picroside II has been shown to protect cardiomyocytes from H/R-induced apoptosis. spandidos-publications.comnih.gov

Research indicates that pretreatment with Picroside II markedly attenuates H/R-induced cell damage in a dose-dependent manner. spandidos-publications.comnih.gov This is demonstrated by increased cell viability and a corresponding decrease in the release of lactate dehydrogenase (LDH), a marker of cell damage. spandidos-publications.comnih.gov The anti-apoptotic effect is confirmed through methods such as Annexin V-FITC staining, Hoechst 33258 nuclear staining, and assessment of caspase-3 activity. spandidos-publications.comnih.gov

Mechanistically, Picroside II has been found to increase the expression of the anti-apoptotic protein Bcl-2 while decreasing the expression of the pro-apoptotic protein Bax. nih.govspandidos-publications.comnih.gov Furthermore, it augments the phosphorylation of Akt and cAMP response element-binding protein (CREB). spandidos-publications.comnih.gov The activation of the PI3K/Akt and CREB pathways appears to be crucial for the anti-apoptotic effects of Picroside II in cardiomyocytes. spandidos-publications.comnih.gov The protective effects of Picroside II were reportedly abrogated when cells were pretreated with a specific PI3K inhibitor. spandidos-publications.comnih.gov These findings highlight the potential of picrosides, including by extension Picroside III, to protect heart muscle cells from apoptosis.

Protection Against Myocardial Ischemia/Reperfusion Injury

Antioxidant Mechanisms

Picroside III is recognized for its antioxidant potential, a characteristic shared with other picrosides. This activity is largely attributed to its ability to scavenge free radicals and reduce the production of reactive oxygen species (ROS). mdpi.com The antioxidant properties of picrosides have been documented in various studies. nih.govjaptronline.comchemfaces.com

Picroside II, a closely related compound, has been shown to possess potent antioxidant activity. tandfonline.comtandfonline.com It can directly scavenge oxygen free radicals. plos.orgnih.gov In studies involving hypoxia/reoxygenation (H/R) injury in cardiomyocytes, Picroside II significantly reduced the generation of intracellular ROS. tandfonline.comtandfonline.com This effect was observed to be dose-dependent. tandfonline.com The proposed mechanism involves the direct scavenging of ROS, which helps in protecting cells from oxidative stress-induced injury. tandfonline.com

Furthermore, research on Picroside II's effect on cerebral ischemia-reperfusion injury has demonstrated its ability to reduce ROS production by down-regulating the expression of Rac-1 and Nox2, and consequently reducing the activity of NADPH oxidase, a major source of ROS. plos.orgnih.gov In other models, Picroside II has been shown to clear excess oxygen radicals to protect tissues from oxidative injury. dovepress.comtandfonline.com Studies on free fatty acid-induced lipotoxicity in liver cells also indicated that Picroside II reduces ROS levels. nih.gov The collective evidence on related picrosides strongly suggests that Picroside III likely employs similar mechanisms of free radical scavenging and ROS reduction.

Studies on Picroside II have shown that it can enhance the activity of crucial antioxidant enzymes. In models of hypoxia/reoxygenation (H/R) injury in cardiomyocytes, pretreatment with Picroside II significantly increased the activities of superoxide dismutase (SOD) and glutathione (B108866) peroxidase (GSH-Px) in a dose-dependent manner. tandfonline.comtandfonline.com It also prevented the decrease of reduced glutathione (GSH) and the increase of oxidized glutathione (GSSG). tandfonline.com This suggests that Picroside II helps to maintain the cellular antioxidant defense system. tandfonline.com

Similarly, in studies on hind limb ischemia-reperfusion injury, Picroside II was suggested to enhance the activity of endogenous antioxidant enzymes, thereby protecting tissues from oxidative damage. dovepress.comtandfonline.com Research on insulin-resistant cells also found that Picroside I increased superoxide dismutase activity. scielo.org.mx Furthermore, in a model of free fatty acid-induced lipotoxicity, Picroside II was observed to increase the expression of MnSOD and catalase. nih.gov These findings collectively indicate that a key aspect of the antioxidant mechanism of picrosides, likely including Picroside III, is the bolstering of the body's own antioxidant enzyme systems.

Data Tables

Table 1: Effects of Picroside II on Myocardial Ischemia/Reperfusion Injury Markers

| Parameter | Effect of Picroside II | Reference(s) |

| Myocardial Infarct Size | Decreased | nih.govspandidos-publications.comresearchgate.net |

| Creatine Kinase (CK) Activity | Decreased | whuhzzs.comnih.govspandidos-publications.com |

| Lactate Dehydrogenase (LDH) Activity | Decreased | whuhzzs.comnih.govspandidos-publications.com |

| Cardiac Function | Improved | researchgate.net |

| Inflammatory Cell Infiltration | Inhibited | nih.govspandidos-publications.com |

| Inflammatory Factor Production | Decreased | nih.govspandidos-publications.com |

Table 2: Anti-apoptotic Effects of Picroside II in Cardiomyocytes

| Parameter | Effect of Picroside II | Reference(s) |

| Cell Viability | Increased | spandidos-publications.comnih.gov |

| Lactate Dehydrogenase (LDH) Release | Decreased | spandidos-publications.comnih.gov |

| Apoptosis Rate | Inhibited | spandidos-publications.comnih.gov |

| Caspase-3 Activity | Inhibited | spandidos-publications.comnih.gov |

| Bcl-2 Expression (Anti-apoptotic) | Increased | nih.govspandidos-publications.comnih.gov |

| Bax Expression (Pro-apoptotic) | Decreased | nih.govspandidos-publications.comnih.gov |

| Akt Phosphorylation | Augmented | spandidos-publications.comnih.gov |

| CREB Phosphorylation | Augmented | spandidos-publications.comnih.gov |

Table 3: Antioxidant Mechanisms of Picrosides

| Mechanism | Effect of Picrosides (I & II) | Reference(s) |

| Reactive Oxygen Species (ROS) Production | Reduced | mdpi.comtandfonline.comtandfonline.comnih.gov |

| Free Radical Scavenging | Direct scavenging activity | plos.orgnih.govtandfonline.com |

| NADPH Oxidase Activity | Reduced | plos.orgnih.gov |

| Superoxide Dismutase (SOD) Activity | Enhanced | tandfonline.comtandfonline.comscielo.org.mx |

| Glutathione Peroxidase (GSH-Px) Activity | Enhanced | tandfonline.comtandfonline.com |

| Catalase Expression | Increased | nih.gov |

| Reduced Glutathione (GSH) Levels | Maintained/Increased | tandfonline.com |

Molecular and Cellular Mechanisms of Action

Signal Transduction Pathway Modulation

Picroside III has been shown to exert its effects by selectively targeting several key signaling pathways involved in inflammation, cell survival, and metabolic regulation.

Research indicates that Picroside III can inhibit intestinal inflammation through the suppression of the Phosphatidylinositol 3-kinase (PI3K)-Akt pathway. nih.gov In experimental models of colitis, treatment with Picroside III was found to significantly hinder the phosphorylation of Akt in colon tissues. nih.govresearchgate.net This inhibition is a key component of its therapeutic efficacy in mitigating intestinal damage and inflammation. nih.gov The PI3K/Akt signaling pathway is crucial for regulating cell proliferation, survival, and metabolism, and its suppression by Picroside III points to a targeted anti-inflammatory mechanism. nih.govresearchgate.net

Picroside III has been demonstrated to be an activator of AMP-activated protein kinase (AMPK) signaling. nih.gov This activation is central to its protective effects on the intestinal epithelial barrier. nih.govontosight.ai Studies show that Picroside III significantly promotes AMPK phosphorylation both in vitro in Caco-2 cells and in vivo in mouse models of colitis. nih.gov The activation of AMPK is directly linked to the restoration of intestinal mucosal wound healing and the recovery of epithelial barrier function. nih.govnih.gov This mechanism is crucial for its ability to ameliorate experimental colitis. nih.govresearchgate.net

Current research extensively documents the role of Picroside II, a closely related iridoid glycoside, in regulating the Mitogen-Activated Protein Kinase (MAPK)/Nuclear Factor-kappa B (NF-κB) signaling pathway. mdpi.comnih.gov Picroside II has been shown to exert anti-inflammatory effects by attenuating the activation of p38-ERK1/2 MAPK and NF-κB. mdpi.com It can suppress the phosphorylation of key components in these pathways, such as p38, JNK, ERK, and p65. mdpi.comnih.gov However, the available scientific literature does not currently provide direct evidence that Picroside III specifically regulates the MAPK/NF-κB pathway. The actions on this pathway are well-documented for its analogue, Picroside II. mdpi.comnih.gov

The modulation of the Toll-like receptor 4 (TLR4)/NF-κB pathway is another mechanism attributed to Picroside II. Studies have shown that Picroside II can prevent the activation of this pathway, thereby inhibiting inflammatory responses and preventing kidney injury in models of diabetic nephropathy. cabidigitallibrary.orgresearchgate.netqascf.com This action is mediated by suppressing the signal transduction of the TLR4/NF-κB pathway. qascf.com As with the MAPK/NF-κB pathway, there is a lack of specific research directly implicating Picroside III in the modulation of the TLR4/NF-κB pathway; these findings are currently associated with Picroside II. cabidigitallibrary.orgresearchgate.netqascf.com

MAPK/NF-κB Signaling Pathway Regulation

Regulation of Gene Expression and Protein Synthesis

Picroside III directly influences the structural integrity of tissues by modulating the expression of proteins essential for forming cellular junctions.

A key mechanism of Picroside III is its ability to protect the integrity of the intestinal epithelial barrier by regulating the expression of tight junction proteins. nih.gov In both in vitro and in vivo models of colitis, Picroside III treatment led to an increased expression of the sealing proteins Claudin-3, Zonula occludens-1 (ZO-1), and Occludin. nih.gov Concurrently, it decreased the expression of Claudin-2, a protein associated with forming pores and increasing permeability. nih.gov This modulation of tight junction protein expression is a direct consequence of its activation of the AMPK pathway, as blocking AMPK was found to attenuate these effects. nih.gov

Data Tables

Table 1: Modulation of Signal Transduction Pathways

| Pathway | Compound | Effect | Model System |

| PI3K-Akt | Picroside III | Suppression (Hindered Akt phosphorylation) | In vivo (DSS-induced colitis mouse model) nih.govresearchgate.net |

| AMPK | Picroside III | Activation (Promoted AMPK phosphorylation) | In vitro (Caco-2 cells), In vivo (DSS-induced colitis mouse model) nih.gov |

| MAPK/NF-κB | Picroside II | Regulation (Attenuated p38, ERK, JNK, p65 phosphorylation) | In vitro (Human airway epithelial cells), In vivo mdpi.comnih.gov |

| TLR4/NF-κB | Picroside II | Modulation (Prevented pathway activation) | In vivo (Diabetic nephropathy mouse model) cabidigitallibrary.orgqascf.com |

Table 2: Regulation of Tight Junction Protein Expression by Picroside III

| Protein | Effect on Expression | Model System |

| Claudin-3 | Increased | In vitro (TNF-α treated Caco-2 cells), In vivo (DSS-induced colitis mouse model) nih.gov |

| Zonula occludens-1 (ZO-1) | Increased | In vitro (TNF-α treated Caco-2 cells), In vivo (DSS-induced colitis mouse model) nih.gov |

| Occludin | Increased | In vitro (TNF-α treated Caco-2 cells), In vivo (DSS-induced colitis mouse model) nih.gov |

| Claudin-2 | Decreased | In vitro (TNF-α treated Caco-2 cells), In vivo (DSS-induced colitis mouse model) nih.gov |

Apoptotic Marker Modulation (e.g., Caspase-3, Caspase-9, Bcl-2)

Current research provides evidence that Picroside III induces apoptosis in certain cell lines. One study demonstrated that Picroside III treatment of U937 acute myeloid leukemia cells led to a dose-dependent increase in apoptosis. mdpi.com However, the specific modulation of key apoptotic markers such as Caspase-3, Caspase-9, and the Bcl-2 family of proteins by Picroside III has not been extensively detailed in the available scientific literature. While the induction of apoptosis suggests an influence on these pathways, direct evidence linking Picroside III to the specific activity or expression levels of Caspase-3, Caspase-9, or Bcl-2 is not yet established.

Inflammatory Cytokine Expression Regulation (e.g., IL-6, TNF-α)

Picroside III has been shown to modulate the expression of certain inflammatory cytokines. Specifically, in a model of colitis, Picroside III was found to protect the intestinal epithelial barrier in tumor necrosis factor-α (TNF-α) induced Caco-2 cells. nih.gov This suggests an interaction with the TNF-α signaling pathway. While some studies have noted the anti-inflammatory properties of Picroside III, detailed investigations into its effects on the expression of other key pro-inflammatory cytokines, such as Interleukin-6 (IL-6), are limited. nih.gov Therefore, while there is an indication of its role in regulating TNF-α, the broader impact of Picroside III on a wider range of inflammatory cytokines requires further research.

Mitochondrial Function and Bioenergetics

Mitochondrial Reactive Oxygen Species (mtROS) Generation and Scavenging

Picroside III has been identified as a modulator of mitochondrial reactive oxygen species (mtROS). In a study on U937 acute myeloid leukemia cells, Picroside III was shown to elevate the levels of mtROS. mdpi.com This increase in mtROS is suggested to be a critical component of its differentiation-promoting activity in these cancer cells. nih.gov The study indicated that treatment with Picroside III at a concentration of 160 μM for 72 hours led to a notable increase in mtROS levels, as assessed by MitoSOX Red staining. mdpi.com

Table 1: Effect of Picroside III on U937 Cell Viability

| Concentration of Picroside III (μM) | Cell Viability (%) |

| 0 | 100 |

| 120 | ~90 |

| 160 | ~80 |

| 200 | ~60 |

| 240 | ~40 |

| 280 | ~30 |

| Data derived from a study on U937 cells treated for 72 hours. mdpi.com |

Mitochondrial Membrane Potential and Integrity

ATP Hydrolysis and Cellular Energy Metabolism Regulation

Picroside III has been shown to influence cellular energy metabolism, primarily through the activation of AMP-activated protein kinase (AMPK). nih.gov AMPK is a key regulator of cellular energy homeostasis. researchgate.net In a study on experimental colitis, Picroside III was found to significantly promote AMPK phosphorylation. nih.gov The activation of AMPK suggests a role for Picroside III in regulating processes that are sensitive to the cellular energy status, which would include ATP hydrolysis and generation. However, direct measurements of ATP levels or the rate of ATP hydrolysis following Picroside III treatment have not been specifically reported.

Calcium Accumulation Alleviation

There is currently a lack of specific research findings detailing the effects of Picroside III on mitochondrial or cellular calcium accumulation.

Cellular Differentiation and Proliferation Pathways

Picroside III has demonstrated notable effects on cellular differentiation and proliferation, particularly in the context of cancer cell lines. In a study involving U937 acute myeloid leukemia (AML) cells, Picroside III was identified as an agent capable of inducing differentiation. mdpi.comnih.gov Treatment with Picroside III led to a significant upregulation of the cell surface marker CD11b and a marked increase in CD14 expression, indicating a promotion of differentiation towards a monocyte lineage. mdpi.comnih.gov Morphological changes characteristic of differentiation were also observed. mdpi.comnih.gov

Furthermore, Picroside III exhibited anti-proliferative and cytotoxic effects in a dose-dependent manner in U937 cells. mdpi.com The compound was found to inhibit cell proliferation and induce apoptosis. mdpi.comnih.gov The half-maximal inhibitory concentration (IC50) for U937 cells was determined to be 214.4 μM. mdpi.comnih.gov This dual capacity to induce differentiation and inhibit proliferation highlights its potential as a therapeutic agent. mdpi.com The mechanism underlying these effects is linked to the accumulation of mitochondrial reactive oxygen species (ROS). mdpi.comnih.gov

It is important to note that the broader family of picrosides, including Picroside I and II, has also been studied for anti-proliferative activities. researchgate.netnih.gov For instance, Picroside I and II have shown the ability to decrease cell viability in triple-negative breast cancer cells (MDA-MB-231) and arrest the cell cycle in the G0/G1 phase. nih.gov While these findings pertain to related compounds, they underscore the potential of the iridoid glycoside class in modulating cellular proliferation. researchgate.netnih.gov

Table 1: Effects of Picroside III on U937 AML Cells

| Parameter | Observation | Reference |

|---|---|---|

| Cell Differentiation | ||

| CD11b Expression | Significantly upregulated | mdpi.comnih.gov |

| CD14 Expression | Markedly increased, promoting monocyte lineage differentiation | mdpi.comnih.gov |

| Cell Proliferation & Viability | ||

| Cell Proliferation | Inhibited in a dose-dependent manner | mdpi.com |

| Apoptosis | Induced in U937 cells | mdpi.comnih.gov |

| IC50 Value | 214.4 μM | mdpi.comnih.gov |

| Mechanism | ||

| Mitochondrial ROS | Elevated levels observed | mdpi.comnih.gov |

Microbiome-Host Interaction Mechanisms in Disease Modulation

Recent research has begun to shed light on the interplay between Picroside III and the gut microbiome in the context of disease modulation, particularly inflammatory bowel disease (IBD). A study utilizing a mouse model of dextran (B179266) sulfate (B86663) sodium (DSS)-induced colitis found that pretreatment with Picroside III ameliorated the severity of the disease. nih.gov This therapeutic effect was associated with both direct effects on the host's inflammatory pathways and a significant modulation of the gut microbiota. nih.gov

Specifically, Picroside III was shown to inhibit the PI3K-Akt signaling pathway in the colon tissue of colitis-afflicted mice, a pathway known to be involved in inflammation. nih.govsciepub.com Suppression of Akt phosphorylation was a key molecular event observed. nih.gov

Concurrently, 16S rRNA sequencing revealed that Picroside III administration led to a correction of the microbial dysbiosis induced by DSS. nih.gov This was characterized by an increased abundance of beneficial bacteria, namely Lactobacillus murinus and Lactobacillus gasseri. nih.gov These findings suggest a dual mechanism of action for Picroside III in colitis: the direct suppression of intestinal inflammation via the PI3K-Akt pathway and the indirect modulation of the host immune response through the restoration of a healthier gut microbial composition. nih.gov

The interaction between host and microbiome is a dynamic one, where microbial metabolites can influence host physiological processes, and host factors can shape the microbial community. researchgate.netasm.org The ability of Picroside III to influence both host cellular signaling and the gut microbial ecosystem highlights a complex host-microbiome interaction that contributes to its therapeutic potential in inflammatory conditions. nih.gov

Table 2: Picroside III in a Mouse Model of Colitis

| Aspect | Finding | Reference |

|---|---|---|

| Disease Model | Dextran sulfate sodium (DSS)-induced colitis in mice | nih.gov |

| Host Response | ||

| Intestinal Inflammation | Attenuated | nih.gov |

| PI3K-Akt Pathway | Akt phosphorylation was significantly hindered | nih.gov |

| Microbiome Modulation | ||

| Gut Dysbiosis | Corrected | nih.gov |

| Lactobacillus murinus | Abundance increased | nih.gov |

| Lactobacillus gasseri | Abundance increased | nih.gov |

Preclinical and Translational Research Perspectives

In Vitro Experimental Models

Caco-2 Cell Line

The Caco-2 cell line, which mimics the human intestinal barrier, has been utilized to study the effects of Picroside III on intestinal epithelial integrity. nih.gov In an experimental model where Caco-2 cells were treated with tumor necrosis factor-α (TNF-α) to induce an inflammatory response, Picroside III demonstrated significant protective effects. nih.gov The compound was observed to promote wound healing in the cell monolayer and decrease cellular permeability. nih.govresearchgate.net

Mechanistically, Picroside III influences the expression of tight junction proteins, which are crucial for maintaining the intestinal barrier. nih.gov It has been shown to upregulate the expression of claudin-3, occludin, and zonula occludens-1 (ZO-1). nih.govresearchgate.net Conversely, it downregulates the expression of claudin-2, a protein associated with increased intestinal permeability. nih.govresearchgate.net These effects are linked to the activation of AMP-activated protein kinase (AMPK), as blocking AMPK phosphorylation was found to diminish the beneficial effects of Picroside III on tight junction protein expression. nih.govresearchgate.net

Table 1: Effects of Picroside III on TNF-α-Treated Caco-2 Cells

| Parameter Assessed | Observed Effect of Picroside III | Associated Protein/Pathway | Reference |

| Wound Healing | Promoted | - | nih.gov |

| Cell Monolayer Permeability | Decreased | - | nih.govresearchgate.net |

| Claudin-3 Expression | Upregulated | Tight Junction Protein | nih.govresearchgate.net |

| Occludin Expression | Upregulated | Tight Junction Protein | nih.govresearchgate.net |

| ZO-1 Expression | Upregulated | Tight Junction Protein | nih.govresearchgate.net |

| Claudin-2 Expression | Downregulated | Tight Junction Protein | nih.govresearchgate.net |

| AMPK Phosphorylation | Promoted | AMPK Pathway | nih.govresearchgate.net |

U937 Cell Line

The U937 cell line, a human myeloid leukemia cell line, has been instrumental in evaluating the potential of Picroside III as a differentiation-inducing agent for Acute Myeloid Leukemia (AML). nih.govculturecollections.org.uknih.govijmcmed.org Studies have shown that Picroside III can induce differentiation in U937 cells toward a monocyte lineage. nih.gov This is evidenced by the significant upregulation of the cell surface marker CD11b and a marked increase in CD14 expression. nih.gov Morphological changes consistent with cellular differentiation were also observed. nih.gov

Beyond inducing differentiation, Picroside III exhibits direct antileukemic activity in U937 cells. nih.gov It was found to inhibit cell proliferation in a dose-dependent manner and induce apoptosis. nih.gov The underlying mechanism for these effects appears to involve the accumulation of mitochondrial reactive oxygen species (mtROS). nih.govmdpi.com An IC50 value of 214.4 μM was determined for Picroside III in U937 cells. nih.gov

Table 2: Antileukemic and Differentiation Effects of Picroside III on U937 Cells

| Activity | Key Finding | Associated Marker/Parameter | Reference |

| Differentiation | Induces differentiation into monocyte lineage | Upregulation of CD11b and CD14 | nih.gov |

| Induces morphological changes | Forward Scatter (FSC) / Side Scatter (SSC) | nih.gov | |

| Antileukemic | Inhibits cell proliferation | Dose-dependent inhibition | nih.gov |

| Induces apoptosis | Increased cell death | nih.gov | |

| Exhibits cytotoxicity | IC50: 214.4 μM | nih.gov | |

| Mechanism | Enhances mitochondrial ROS levels | MitoSOX Red staining | nih.govmdpi.com |

HepG2 and PC12 Cell Lines

Based on the available search results, there is limited specific research focusing solely on the effects of Picroside III on the HepG2 (human liver cancer) and PC12 (rat adrenal pheochromocytoma) cell lines. Much of the existing literature on iridoid glycosides in these cell models has concentrated on the related compound, Picroside II. selleckchem.commedchemexpress.comnih.govnih.govindexcopernicus.comnih.gov Therefore, detailed research findings on the direct actions of Picroside III in HepG2 and PC12 cells are not extensively documented in the provided sources.

Scientific investigations specifically detailing the effects of Picroside III on primary cell cultures, such as primary hepatocytes and cardiomyocytes, are not prominently featured in the search results. Research on the hepatoprotective effects of extracts from Picrorhiza kurroa has often examined the activity of Picroside II in primary mouse hepatocytes, but specific data for Picroside III is lacking. jst.go.jpnih.gov Similarly, while Picroside III is noted for various pharmacological effects, including anti-myocardial ischemia, dedicated studies using primary cardiomyocyte cultures to elucidate its direct effects were not identified in the provided search results. nih.gov

Cell Line-Based Assays (e.g., Caco-2, U937, HepG2, PC12)

In Vivo Animal Models of Disease